molecular formula C16H10F3NOS B2968461 4-(4-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole CAS No. 1421263-30-0

4-(4-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole

Cat. No.: B2968461
CAS No.: 1421263-30-0
M. Wt: 321.32
InChI Key: LUOYHEITKBXVME-UHFFFAOYSA-N
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Description

The compound “4-(4-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole” is a thiazole derivative. Thiazoles are a class of organic compounds that contain a five-membered aromatic ring of four carbon atoms and one nitrogen atom. The trifluoromethyl group is a common functional group in organic chemistry with the formula -CF3. The hydroxyphenyl group (-OH) is a functional group consisting of a phenyl group attached to a hydroxyl group .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present. The hydroxyl group might undergo reactions typical of alcohols, such as esterification. The trifluoromethyl group is generally quite stable but can participate in certain reactions under specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the hydroxyl group might increase its polarity and potentially its solubility in water .

Scientific Research Applications

Fluorescence Properties Enhancement

Research on 4-hydroxythiazoles has highlighted their significant fluorescence properties, which are enhanced under neutral and alkaline conditions in various organic solvents. The introduction of a 2′-hydroxy group and electron-withdrawing substituents like the 4-trifluoromethylphenyl group substantially increases fluorescence quantum yields. This enhancement is attributed to the formation of an intramolecular hydrogen bond and the charge-transfer (CT) character of the absorption and emission bands, facilitating potential applications in fluorescent probes and optical materials (Kammel et al., 2016).

Aggregation-Induced Emission Enhancement

Compounds related to 4-hydroxyphenyl-thiazole structures have demonstrated aggregation-induced emission enhancement (AIEE) properties. This phenomenon occurs due to restricted intramolecular motion and easier intramolecular proton transfer in the solid state, making these compounds suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors (Qian et al., 2007).

Electroluminescence and Amplified Spontaneous Emission

Thiazole-based compounds have been used in the design of star-shaped single-polymer systems with simultaneous red, green, and blue (RGB) emission, achieving saturated white electroluminescence. Such materials offer promising applications in full-color displays and lighting due to their excellent thermal, photophysical, and electrochemical properties (Liu et al., 2016).

Sensing pH and Metal Cations

Thiazole derivatives have been applied as fluorescent probes for sensing pH changes and metal cations with high sensitivity and selectivity. The presence of fluorophenol moieties in these compounds enhances their ability to detect specific ions like magnesium and zinc, offering valuable tools for environmental monitoring and biological studies (Tanaka et al., 2001).

Antimicrobial and Antifungal Activities

Synthesized thiazole compounds containing the 4-hydroxyphenyl and 4-trifluoromethylphenyl groups have shown significant antimicrobial and antifungal activities. These activities open avenues for the development of new antimicrobial agents, contributing to the battle against resistant strains of microorganisms (Li-ga, 2015).

Future Directions

The future directions for this compound could involve further studies to explore its potential uses. Given the biological activity of many thiazole derivatives, it could be of interest in the field of medicinal chemistry .

Properties

IUPAC Name

4-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NOS/c17-16(18,19)12-5-1-11(2-6-12)15-20-14(9-22-15)10-3-7-13(21)8-4-10/h1-9,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOYHEITKBXVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C3=CC=C(C=C3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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